
(S)-Ginsenoside Rh2
Descripción general
Descripción
The compound (S)-Ginsenoside Rh2 is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxyl and oxane groups. Key reagents used in these steps include organometallic compounds, protecting groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Enzymatic Glycosylation and Structural Modifications
G-Rh2 undergoes site-specific glycosylation using recombinant glycosyltransferases (GTs) from Lactobacillus rhamnosus, producing novel derivatives:
Reaction Type | Product | Biological Activity |
---|---|---|
C3-OH glucosylation | Glucosyl G-Rh2 | Enhanced anti-inflammatory |
C3-OH diglucosylation | Diglucosyl G-Rh2 | Anticancer, anti-obesity |
These derivatives improve solubility and bioactivity compared to the parent compound .
Chemical Conjugation for Enhanced Bioactivity
G-Rh2 was chemically modified with maleimidocaproic acid (MC) to create conjugates targeting mitochondrial complexes:
Conjugate | Functional Group | Target Pathway | Effect on Cervical Cancer Cells |
---|---|---|---|
G-Rh2-MC | Maleimide | Electron Transport Chain (ETC) | ROS accumulation, ATP depletion |
This modification disrupts ETC complex III activity ( = 12.8 μM), inducing apoptosis via mitochondrial reactive oxygen species (ROS) .
Molecular Binding and Signaling Modulation
G-Rh2 directly interacts with Annexin A2, inhibiting NF-κB signaling:
Target Protein | Binding Constant () | Functional Impact |
---|---|---|
Annexin A2 | 1.13 × 10 M | Reduces NF-κB nuclear translocation |
β-catenin | N/A | Downregulates Wnt/β-catenin pathway |
Binding affinity was confirmed via isothermal titration calorimetry (ITC) and immunofluorescence .
Apoptotic Pathway Activation via TNF-α Upregulation
In HL-60 leukemia cells, G-Rh2 upregulates TNF-α expression by 3.2-fold , activating caspase-3, -8, and -9. Neutralizing TNF-α antibodies reduced DNA fragmentation by 64% () .
Key Reaction Mechanisms
-
Wnt/β-catenin pathway inhibition : Reduces nuclear β-catenin/TCF4 complexes, downregulating cyclin D1 and c-Myc .
-
ROS-mediated apoptosis : Targets ETC complexes, inducing mitochondrial membrane depolarization ( reduced by 58%) .
This synthesis highlights G-Rh2's versatility in chemical modifications and targeted molecular interactions, positioning it as a scaffold for developing anticancer therapeutics.
Aplicaciones Científicas De Investigación
Anticancer Properties
(S)-Ginsenoside Rh2 has demonstrated promising anticancer effects across various cancer types. Research indicates that it can induce apoptosis (programmed cell death), inhibit cell proliferation, and promote autophagy in cancer cells.
Case Studies
- A study on T-ALL demonstrated that treatment with this compound significantly reduced white blood cell counts and improved symptoms in xenograft mouse models .
- Another investigation revealed that this compound exhibited potent anticancer activity against various human cancer cell lines, including lung, liver, gastric, and breast cancers .
Immunomodulatory Effects
This compound also shows potential as an immunomodulator. Research indicates that it can enhance the immune response by increasing the levels of CD4+ and CD8+ T lymphocytes in treated mice . This immunomodulatory effect could be beneficial in combination therapies for cancer treatment.
Additional Therapeutic Applications
Beyond its anticancer properties, this compound has been explored for other health benefits:
Muscle Regeneration
Recent studies have identified 20(R)-ginsenoside Rh2 as a potential therapeutic agent for muscle degeneration by enhancing skeletal myoblast proliferation . This suggests that ginsenosides may have broader applications in treating muscle wasting diseases.
Antioxidant and Anti-inflammatory Effects
This compound exhibits antioxidant properties, which can help mitigate oxidative stress-related damages. Additionally, it has shown anti-inflammatory effects that could be beneficial in various inflammatory conditions .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and oxane groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Ginsenoside Rh2
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups The presence of multiple chiral centers and hydroxyl groups allows for a wide range of interactions with other molecules, making it a versatile compound for various applications
Actividad Biológica
(S)-Ginsenoside Rh2, a triterpene saponin derived from Panax ginseng, has garnered significant attention due to its potent biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound exhibits multiple mechanisms through which it exerts its biological effects:
- Induction of Apoptosis : Rh2 has been shown to induce apoptosis in various cancer cell lines, including HL-60 leukemia cells and colorectal cancer cells (HCT116 and SW480). This process involves the activation of caspases and the p53 pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
- Inhibition of NF-κB Activation : Rh2's interaction with Annexin A2 has been identified as a key mechanism in inhibiting NF-κB activity. This inhibition reduces the expression of inhibitors of apoptosis (IAPs), promoting cell death .
- Regulation of TNF-α : Studies have indicated that Rh2 treatment up-regulates tumor necrosis factor-alpha (TNF-α), which plays a crucial role in mediating apoptosis. The use of anti-TNF-α antibodies has demonstrated that TNF-α is essential for Rh2-induced apoptosis in HL-60 cells .
Effects on Cancer Cell Lines
The biological activity of this compound has been extensively studied across various cancer types:
Case Studies and Research Findings
- HL-60 Cell Study : In a study utilizing microarray technology, ginsenoside Rh2 was found to significantly induce apoptosis in HL-60 cells by up-regulating TNF-α and activating caspases. Flow cytometry analysis revealed that Rh2 treatment arrested the cell cycle at the G1 phase .
- Colorectal Cancer Study : Research demonstrated that ginsenoside Rh2 induced both caspase-dependent apoptosis and paraptosis-like cell death in colorectal cancer cells. The study highlighted that Rh2 had a notably lower IC50 compared to Rg3, indicating its higher potency against cancer cells .
- Mechanistic Insights : A study identified Annexin A2 as a molecular target for ginsenoside Rh2. By binding to Annexin A2, Rh2 interferes with its interaction with NF-κB p50, leading to reduced NF-κB activity and promoting apoptosis in cancer cells .
Pharmacokinetics and Bioavailability
Despite its promising bioactivity, the clinical application of this compound is limited by its low oral bioavailability. Research has focused on understanding the absorption mechanisms and enhancing bioavailability through various strategies, including the use of efflux transporter inhibitors .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-PPQCLAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855750 | |
Record name | (S)-Ginsenoside Rh2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67400-17-3 | |
Record name | (S)-Ginsenoside Rh2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (S)-Ginsenoside Rh2 exert its anticancer effects?
A1: this compound exhibits its anticancer activity through various mechanisms, including:
- Inhibition of Cell Proliferation: Studies show that this compound can inhibit the proliferation of various cancer cells, including lung adenocarcinoma [], cervical cancer [], colon cancer [], and hepatocellular carcinoma cells [, ]. This inhibitory effect is often dose- and time-dependent.
- Induction of Apoptosis: this compound can trigger apoptosis in cancer cells through different pathways, including the intrinsic apoptotic pathway involving mitochondrial dysfunction [] and the activation of caspase-3 [].
- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines [, , ], effectively halting cancer cell division and proliferation.
- Suppression of Angiogenesis: this compound demonstrates anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) []. This effect is linked to the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).
- Modulation of Signaling Pathways: Research suggests that this compound can influence critical signaling pathways involved in cancer development and progression. This includes inhibiting the glypican-3-mediated Wnt/β-catenin pathway [] and the Src/Raf/ERK signaling pathway [].
Q2: What is the significance of this compound's interaction with histone deacetylases (HDACs)?
A2: this compound has been identified as an HDAC inhibitor [, ]. This inhibition can lead to increased histone acetylation, affecting gene expression and impacting various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C48H82O18, and its molecular weight is 947.16 g/mol.
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: Studies indicate that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its oral bioavailability [, ]. Research also suggests that this compound undergoes deglycosylation to form protopanaxadiol (PPD), which also contributes to its pharmacological activity [].
Q5: What is the evidence supporting the anticancer activity of this compound in preclinical models?
A5: this compound has exhibited promising anticancer effects in various in vitro and in vivo studies:
- In vitro: It has inhibited the growth, proliferation, migration, and invasion of various cancer cell lines, including lung adenocarcinoma, cervical cancer, colon cancer, and hepatocellular carcinoma cells [, , , , ].
- In vivo: this compound has shown significant tumor growth inhibition in animal models of various cancers, including lung cancer and liver cancer [, , ].
Q6: Is there evidence of resistance mechanisms developing against this compound?
A6: While research on resistance mechanisms specific to this compound is limited, some studies suggest that overexpression of β-catenin might weaken its pharmacological effects in certain cancer cells []. Further investigation is needed to fully elucidate potential resistance mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.